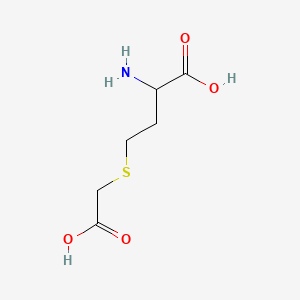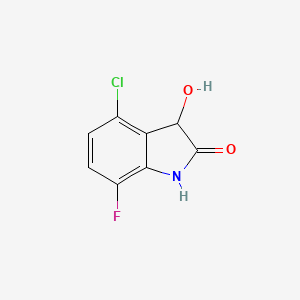
4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through a series of steps, ultimately yielding the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to remove the halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-1,3-dihydro-2H-indol-2-one: Shares a similar indole structure but lacks the chloro and hydroxy groups.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Another heterocyclic compound with a hydroxy group but different core structure.
Uniqueness
4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of chloro, fluoro, and hydroxy substituents. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H5ClFNO2 |
|---|---|
Molecular Weight |
201.58 g/mol |
IUPAC Name |
4-chloro-7-fluoro-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5ClFNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2,7,12H,(H,11,13) |
InChI Key |
RIVBRWFYTFMASB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(C(=O)NC2=C1F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(difluoromethoxy)-3-methoxybenzyl]acetamide](/img/structure/B13215016.png)
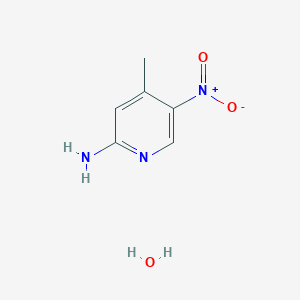
![Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13215024.png)
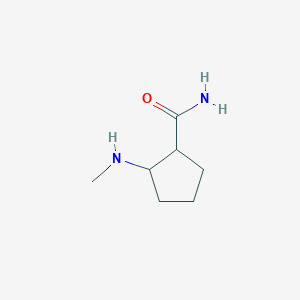
![tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate](/img/structure/B13215033.png)
![4H,6H,7H-5Lambda6-furo[2,3-d][1,2]thiazine-5,5,7-trione](/img/structure/B13215043.png)
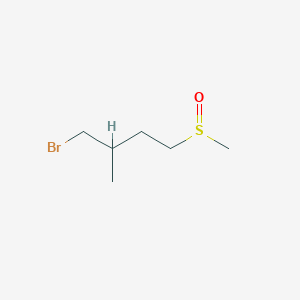
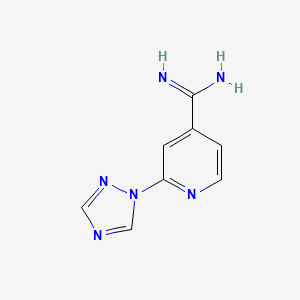
![3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol](/img/structure/B13215062.png)
![3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B13215075.png)

![tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate](/img/structure/B13215094.png)

